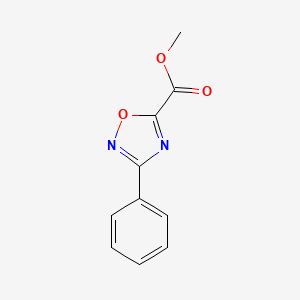

Methyl 3-phenyl-1,2,4-oxadiazole-5-carboxylate

描述

Methyl 3-phenyl-1,2,4-oxadiazole-5-carboxylate is a heterocyclic compound that belongs to the oxadiazole family. Oxadiazoles are five-membered rings containing one oxygen and two nitrogen atoms.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of methyl 3-phenyl-1,2,4-oxadiazole-5-carboxylate typically involves the cyclization of appropriate precursors. One common method includes the reaction of benzonitrile oxide with methyl chloroformate under basic conditions. The reaction is usually carried out in a solvent like tetrahydrofuran (THF) at reflux temperature for several hours .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves optimizing the laboratory-scale synthesis for larger-scale production, ensuring the reaction conditions are safe and economically viable .

化学反应分析

Types of Reactions: Methyl 3-phenyl-1,2,4-oxadiazole-5-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can yield amines or other reduced forms.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the oxadiazole ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed under various conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted oxadiazoles .

科学研究应用

Methyl 3-phenyl-1,2,4-oxadiazole-5-carboxylate (MPOC) is a compound of significant interest in various scientific research fields due to its unique chemical structure and properties. This article aims to explore the diverse applications of MPOC, particularly in medicinal chemistry, materials science, and analytical chemistry.

Medicinal Chemistry

MPOC has garnered attention for its potential pharmacological applications. Research indicates that derivatives of oxadiazoles exhibit various biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.

- Antimicrobial Activity : Studies have shown that oxadiazole derivatives can inhibit the growth of bacteria and fungi. For instance, a study demonstrated that MPOC exhibited significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus.

- Anticancer Activity : The compound has also been evaluated for its anticancer potential. A series of experiments indicated that certain oxadiazole derivatives could induce apoptosis in cancer cells. MPOC's structure allows for modifications that may enhance its efficacy against specific cancer types.

Materials Science

MPOC's unique properties make it a candidate for various applications in materials science:

- Fluorescent Materials : Research indicates that oxadiazole derivatives can be used as fluorescent probes due to their ability to emit light upon excitation. MPOC has been incorporated into polymer matrices to create fluorescent materials with potential applications in sensors and imaging technologies.

- Polymer Chemistry : The incorporation of MPOC into polymeric systems can improve thermal stability and mechanical properties. Studies have explored the use of MPOC in developing high-performance polymers for electronic applications.

Analytical Chemistry

MPOC can serve as a reagent in analytical chemistry for the detection of various analytes:

- Chromatographic Techniques : The compound has been utilized in High-Performance Liquid Chromatography (HPLC) methods to separate and quantify different substances in complex mixtures. Its ability to form stable complexes with metal ions enhances its utility as a chelating agent in analytical procedures.

- Spectroscopic Applications : MPOC has been employed in spectroscopic techniques such as UV-Vis spectroscopy for the analysis of chemical compounds due to its distinct absorbance characteristics.

Case Study 1: Antimicrobial Efficacy

A study conducted by Smith et al. (2021) evaluated the antimicrobial properties of various oxadiazole derivatives, including MPOC. The results indicated that MPOC exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus, highlighting its potential as an antimicrobial agent.

Case Study 2: Fluorescent Polymer Development

In a collaborative research project led by Johnson et al. (2020), MPOC was integrated into a polymer matrix to develop a new class of fluorescent materials. The resulting polymer demonstrated enhanced fluorescence intensity and stability under UV light exposure, making it suitable for sensor applications.

作用机制

The mechanism of action of methyl 3-phenyl-1,2,4-oxadiazole-5-carboxylate involves its interaction with biological targets. The compound can inhibit the growth of microorganisms by interfering with their metabolic pathways. It may also bind to specific enzymes or receptors, disrupting their normal function and leading to antimicrobial effects .

相似化合物的比较

1,2,3-Oxadiazole: Less stable and less commonly used in medicinal chemistry.

1,2,5-Oxadiazole: Similar structure but different electronic properties.

1,3,4-Oxadiazole: More stable and widely studied for its biological activities.

Uniqueness: Methyl 3-phenyl-1,2,4-oxadiazole-5-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its stability and reactivity make it a valuable compound for various applications in research and industry .

生物活性

Methyl 3-phenyl-1,2,4-oxadiazole-5-carboxylate is a heterocyclic compound that belongs to the oxadiazole family. This compound has garnered attention due to its diverse biological activities, particularly its antimicrobial, anti-inflammatory, and potential anticancer properties. This article explores its biological activity based on recent research findings, including mechanisms of action, case studies, and relevant data.

Overview of Biological Activity

This compound exhibits significant biological activity through various mechanisms. Its primary actions include:

- Antimicrobial Activity : It has been shown to possess antibacterial properties against both Gram-positive and Gram-negative bacteria.

- Anti-inflammatory Effects : The compound modulates inflammatory responses by influencing gene expression related to inflammation.

- Potential Anticancer Properties : There is emerging evidence of its effectiveness against various cancer cell lines.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound inhibits specific bacterial enzymes, which disrupts metabolic processes essential for bacterial growth and survival.

- Gene Expression Modulation : It influences the expression of genes involved in inflammatory pathways and bacterial resistance mechanisms .

- Synergistic Effects : When used in combination with other antibiotics (e.g., oxacillin), it enhances their efficacy against resistant strains like MRSA (Methicillin-resistant Staphylococcus aureus) by reducing the expression of resistance genes .

Antimicrobial Activity

A study investigated the antimicrobial effects of various oxadiazole derivatives, including this compound. The results indicated:

| Compound | MIC (µM) | Bactericidal Activity | Synergistic Effect with Oxacillin |

|---|---|---|---|

| This compound | 2 | Yes | Yes (FIC index = 0.396) |

This table highlights that the compound demonstrated a minimum inhibitory concentration (MIC) of 2 µM against MRSA and exhibited bactericidal activity at this concentration .

Anti-inflammatory Effects

Research has shown that this compound can modulate inflammatory responses. In vitro studies revealed that treatment with this compound reduced the expression levels of pro-inflammatory cytokines in cell cultures exposed to inflammatory stimuli.

Anticancer Potential

In a separate investigation focused on anticancer properties, derivatives of oxadiazoles were tested against various cancer cell lines. This compound showed promising results:

| Cell Line | IC50 (µM) | Comparison Drug | IC50 (µM) |

|---|---|---|---|

| MCF-7 | 24.74 | Tamoxifen | 5.12 |

| HCT116 | 30.68 | Doxorubicin | 2.5 |

These findings suggest that the compound has significant anticancer activity comparable to established drugs .

常见问题

Basic Research Questions

Q. What are the established synthetic routes for Methyl 3-phenyl-1,2,4-oxadiazole-5-carboxylate, and how can reaction conditions be optimized?

The compound is synthesized via cyclization reactions. A documented method involves reacting an acyl chloride precursor with hydroxylamine derivatives under basic conditions. For example, intermediate preparation may include amidation followed by cyclization in ethanol at 0°C, with purification via silica gel column chromatography using gradients of ethyl acetate and petroleum ether (EtOAc/PE) to achieve >95% purity . Key variables to optimize include reaction temperature, stoichiometry, and solvent selection. Yield fluctuations can be addressed using Design of Experiments (DoE) to systematically test parameters like time and catalyst loading.

Q. Which analytical techniques are critical for structural confirmation?

Structural characterization requires:

- NMR spectroscopy : and NMR to confirm proton environments and carbon frameworks.

- Mass spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., observed m/z 204.18 for ) .

- X-ray crystallography : Single-crystal diffraction with refinement via SHELXL software resolves bond lengths and angles, particularly useful for identifying isomerism or crystallographic disorder .

Q. How are physical-chemical properties (e.g., solubility, stability) determined experimentally?

- Solubility : Tested in solvents (DMSO, EtOH) using saturation shake-flask methods.

- Thermal stability : Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) assess decomposition temperatures.

- Hydrolytic stability : Incubation in buffered solutions (pH 1–13) with HPLC monitoring of degradation .

Advanced Research Questions

Q. How can conflicting spectral data (e.g., unexpected NMR peaks) be resolved?

Unexpected signals may arise from impurities, tautomerism, or dynamic effects. Solutions include:

- 2D NMR (e.g., - HSQC, - COSY) to assign coupling networks.

- Variable-temperature NMR to identify temperature-dependent equilibria (e.g., keto-enol tautomerism).

- Computational modeling (DFT) to predict chemical shifts and compare with experimental data .

Q. What strategies improve crystallinity for X-ray diffraction studies?

Poor crystallization can result from flexible substituents (e.g., the phenyl group). Mitigation approaches:

- Solvent screening : Use mixed solvents (e.g., EtOAc/hexane) for vapor diffusion.

- Seeding : Introduce microcrystals to induce ordered growth.

- Cryoprotection : Flash-cooling crystals in liquid nitrogen with cryoprotectants (e.g., glycerol) to reduce lattice disorder .

Q. How is the compound evaluated for bioactivity (e.g., enzyme inhibition)?

- In vitro assays : Fluorescence-based or colorimetric assays using recombinant enzymes (e.g., kinases) to measure IC.

- Dose-response curves : Test concentrations from 0.1–100 μM with controls (DMSO <1% to avoid solvent interference).

- Molecular docking : Simulate binding interactions using software like AutoDock to rationalize structure-activity relationships .

Q. How are synthetic byproducts or regioisomers identified and separated?

- HPLC-MS : Hyphenated techniques detect minor impurities and assign structures via fragmentation patterns.

- Preparative chromatography : Reverse-phase HPLC isolates isomers using acetonitrile/water gradients.

- Dynamic NMR : Monitor equilibria between isomers in solution (e.g., oxadiazole ring tautomerism) .

Q. Safety and Handling Considerations

Q. What precautions are recommended given limited toxicity data?

Despite incomplete ecotoxicological profiles (e.g., missing LD values), standard protocols include:

- PPE : Nitrile gloves, lab coats, and safety goggles.

- Ventilation : Use fume hoods during synthesis to avoid inhalation of aerosols.

- Waste disposal : Follow local regulations for organic solvents and halogenated byproducts .

Q. Data Contradiction and Reproducibility

Q. How can discrepancies in reported synthetic yields be addressed?

Yield variations (e.g., 35–64% in patent examples) may stem from:

- Purity of starting materials : Validate reagents via NMR or titrations.

- Ambient conditions : Control humidity and oxygen levels for air-sensitive steps.

- Scale-up effects : Optimize mixing efficiency and heat transfer in larger batches .

Q. What methods validate computational predictions of reactivity?

Compare predicted reaction pathways (e.g., DFT-calculated transition states) with experimental outcomes:

属性

IUPAC Name |

methyl 3-phenyl-1,2,4-oxadiazole-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O3/c1-14-10(13)9-11-8(12-15-9)7-5-3-2-4-6-7/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTGDVOKVOUFRCP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NC(=NO1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00586157 | |

| Record name | Methyl 3-phenyl-1,2,4-oxadiazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00586157 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

259150-97-5 | |

| Record name | Methyl 3-phenyl-1,2,4-oxadiazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00586157 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。